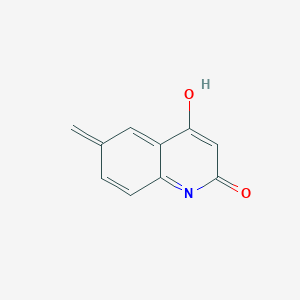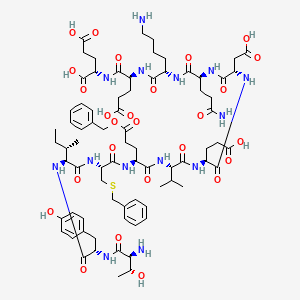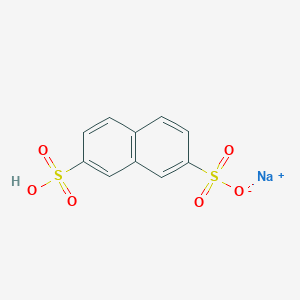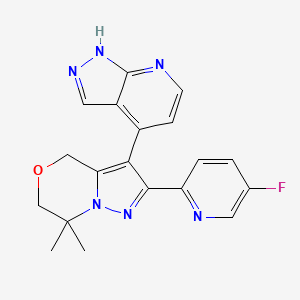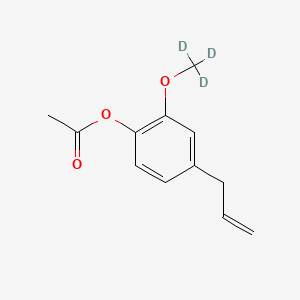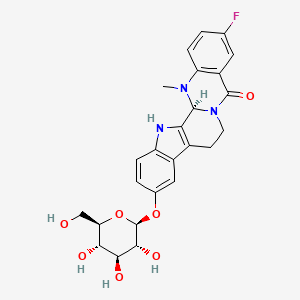
2-(4-bromophenyl)sulfanylisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)sulfanylisoindole-1,3-dione is a heterocyclic compound that belongs to the family of isoindoline derivatives.
Vorbereitungsmethoden
The synthesis of 2-(4-bromophenyl)sulfanylisoindole-1,3-dione typically involves the reaction of 4-bromothiophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-(4-bromophenyl)sulfanylisoindole-1,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields and selectivity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)sulfanylisoindole-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects in the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
2-(4-bromophenyl)sulfanylisoindole-1,3-dione can be compared with other isoindoline derivatives, such as:
- 2-(4-chlorophenyl)sulfanylisoindole-1,3-dione
- 2-(4-methylphenyl)sulfanylisoindole-1,3-dione
- 2-(4-nitrophenyl)sulfanylisoindole-1,3-dione
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique electronic properties, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
14204-32-1 |
|---|---|
Molekularformel |
C14H8BrNO2S |
Molekulargewicht |
334.19 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8BrNO2S/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI-Schlüssel |
URIYODCGTQFKGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




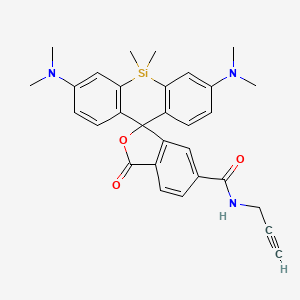
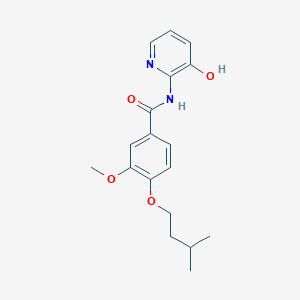

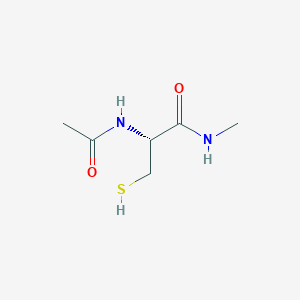
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
